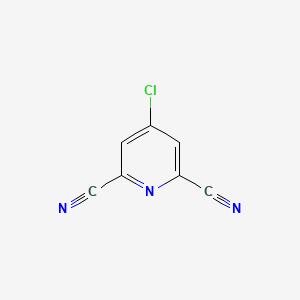

4-Chloropyridine-2,6-dicarbonitrile

CAS No.: 55306-66-6

Cat. No.: VC6354891

Molecular Formula: C7H2ClN3

Molecular Weight: 163.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55306-66-6 |

|---|---|

| Molecular Formula | C7H2ClN3 |

| Molecular Weight | 163.56 |

| IUPAC Name | 4-chloropyridine-2,6-dicarbonitrile |

| Standard InChI | InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H |

| Standard InChI Key | OQBWVPUACGCUCO-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C#N)C#N)Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Chloropyridine-2,6-dicarbonitrile belongs to the class of chlorinated pyridine derivatives, distinguished by its dual nitrile functionalities. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4722-94-5 | |

| Molecular Formula | ||

| Molecular Weight | 163.5 g/mol | |

| InChI Key | OQBWVPUACGCUCO-UHFFFAOYSA-N |

The compound’s crystal structure features intermolecular interactions such as C–H⋯N hydrogen bonding and π-stacking, which stabilize its solid-state packing . Spectroscopic data (e.g., NMR, IR) remain underreported in open literature, though its structural analogs suggest characteristic peaks for nitriles (2200–2250 cm) and aromatic C–Cl bonds (550–850 cm) .

Synthesis and Manufacturing

Deoxygenative Chlorination

A scalable synthesis route involves deoxygenative chlorination of pyridine N-oxide derivatives. For example, 4-hydroxypyridine-2,6-dicarbonitrile N-oxide reacts with oxalyl chloride under controlled conditions to yield the target compound . This method, optimized for multigram production, emphasizes cost efficiency and high purity:

Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and 25°C .

Alternative Routes

Cyanation of 2,6-dichloropyridine derivatives using metal cyanides (e.g., CuCN) represents another potential pathway, though yields and selectivity require further optimization . Emerging catalytic methods, such as palladium-mediated cross-coupling, remain exploratory but promising for functionalized pyridines .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient pyridine core and substituents:

-

Nucleophilic Aromatic Substitution: The chlorine atom at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling access to diverse derivatives .

-

Nitrile Group Transformations: Nitriles participate in cycloadditions, hydrolyses to carboxylic acids, and reductions to amines, expanding utility in heterocyclic synthesis .

Comparative studies with isomers (e.g., 2-chloropyridine-3,5-dicarbonitrile) reveal distinct regioselectivity patterns, underscoring the importance of substitution geometry .

Industrial and Research Applications

Patent Landscape

PubChemLite records 18 patents referencing 4-chloropyridine-2,6-dicarbonitrile, highlighting its industrial relevance . Applications span:

-

Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antimicrobial agents.

-

Agrochemicals: Building block for herbicides and pesticides.

-

Coordination Chemistry: Ligand design for transition metal catalysts due to nitrile-metal binding affinity .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume